(3-Phenyl-5-isoxazolyl)methanamine
Overview
Description
(3-Phenyl-5-isoxazolyl)methanamine, also known as 3-Phenyl-5-isoxazolylmethanamine, is an organic compound with a wide range of applications in scientific research. It is a derivative of isoxazole, and is used in various fields such as drug discovery, materials science, and biochemistry.
Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which was achieved by reacting p-Toluic hydrazide and glycine via polyphosphoric acid condensation. This high-yielding reaction was characterized using spectroscopic techniques such as FT-IR, DSC, ^13C/^1H-NMR, and Mass spectrometry, underscoring the compound's potential for further chemical modifications and applications in material science or drug design (Shimoga, Shin, & Kim, 2018).
Antimicrobial Activity
Another area of application is in antimicrobial research, where derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited a variable degree of activity, indicating their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).
Catalysis
In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine was synthesized and utilized to develop N-heterocyclic ruthenium(II) complexes. These complexes were examined in transfer hydrogenation reactions of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values. This demonstrates the compound's utility in facilitating efficient and selective hydrogenation reactions, a crucial process in organic synthesis (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Anticancer Activity
Research into the anticancer activity of palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including derivatives of (phenyl)methanamine, has shown promising results. These complexes exhibited significant cytotoxic activity against various human cancerous cell lines, suggesting their potential as therapeutic agents in cancer treatment (Mbugua et al., 2020).
Material Science
In material science, 1,3-diarylated imidazo[1,5-a]pyridine derivatives synthesized from phenyl(pyridin-2-yl)methanone showed remarkable optical properties with significant Stokes' shift range. These properties make them suitable for use as low-cost luminescent materials, potentially applicable in the development of new optical devices or sensors (Volpi et al., 2017).
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLTCXQTOKUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377333 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54408-35-4 | |
Record name | 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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